DG172 is a synthetically derived stilbene derivative initially developed as a highly selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) ligand. [, ] While initially investigated for its PPARβ/δ modulating properties, further research revealed DG172 possesses notable PPARβ/δ-independent effects, particularly in influencing cell differentiation pathways. [] This discovery broadened its research applications beyond PPARβ/δ related studies.
The synthesis of DG172 is achieved through a multi-step process involving a systematic structure-activity relationship (SAR) study based on the parent compound (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile. [] This iterative process involved modifying the parent structure and evaluating the impact on PPARβ/δ binding affinity and activity. While specific details of the synthesis steps are not provided in the available literature, the research highlights that the 4-methylpiperazine moiety in DG172 is crucial for its impact on dendritic cell differentiation, even though this moiety is not essential for PPARβ/δ binding. []
The molecular structure of DG172 is characterized by the presence of a central acrylonitrile moiety, a 2-bromophenyl group, and a phenyl ring substituted with a 4-(1-methyl-piperazine)amino group. [] This specific arrangement of functional groups contributes to its unique biological activity and selectivity towards specific targets.
DG172 initially gained attention for its ability to act as a potent inverse agonist of PPARβ/δ. [] Inverse agonists bind to the same receptor site as agonists but induce an opposite pharmacological response. In the case of DG172, this inverse agonism translates to the inhibition of agonist-induced PPARβ/δ activity, enhancement of transcriptional corepressor recruitment, and downregulation of the PPARβ/δ target gene Angptl4. []
Beyond its action on PPARβ/δ, DG172 exhibits a unique PPARβ/δ-independent mechanism, specifically in the context of bone marrow cell differentiation. [] It demonstrates a specific effect on the differentiation of bone marrow cells, promoting the development of mature and immature dendritic cells, particularly in the presence of granulocyte-macrophage-colony-stimulating factor (GM-CSF). [] This effect was even observed in cells lacking PPARβ/δ, further confirming a mechanism independent of this receptor.
Mechanistically, DG172 appears to influence the expression of transcription factors crucial for bone marrow cell lineage commitment. It inhibits the expression of transcription factors driving granulocytic differentiation, such as Cebpe, Gfi1, and Klf5, while upregulating those promoting macrophage/dendritic cell differentiation, including Irf4, Irf8, Spib, and Spic. [] This targeted modulation of transcription factor expression suggests DG172 can shift the balance of lineage commitment in bone marrow cells towards the dendritic cell lineage.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2